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Compound of Interest

Compound Name: Iomeprol intermediate-1

Cat. No.: B125727 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key starting materials and synthetic

routes for producing Iomeprol intermediate-1, identified as 5-amino-N,N'-bis(2,3-

dihydroxypropyl)-2,4,6-triiodoisophthalamide. This crucial intermediate is a cornerstone in the

synthesis of Iomeprol, a widely used non-ionic X-ray contrast agent. This document outlines

two primary synthetic pathways, complete with detailed experimental protocols and a

comparative analysis of the quantitative data available from patent literature.

Introduction to Iomeprol Intermediate-1
Iomeprol intermediate-1, with the chemical name 5-amino-N,N'-bis(2,3-

dihydroxypropyl)-2,4,6-triiodoisophthalamide, is a tri-iodinated aromatic compound. Its

synthesis is a critical step in the overall manufacturing process of Iomeprol. The efficiency and

purity of this intermediate directly impact the quality and yield of the final active pharmaceutical

ingredient (API). Two principal synthetic strategies have been identified for the preparation of

this intermediate, each with distinct starting materials and reaction conditions.

Synthetic Pathways to Iomeprol Intermediate-1
There are two primary routes for the synthesis of Iomeprol intermediate-1:

Amidation of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride: This classic

approach involves the reaction of a pre-iodinated aromatic ring with 3-amino-1,2-
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propanediol.

Iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA): This route builds

the diamide side chains first, followed by the iodination of the benzene ring.

Below are the detailed experimental protocols for each of these key synthetic routes.

Experimental Protocols
Route 1: Amidation of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride

This method starts with the conversion of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid to

its more reactive dichloride derivative, which is then reacted with 3-amino-1,2-propanediol.

Step 1a: Synthesis of 5-acetylamino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride

A related precursor, 5-acetylamino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride, is

synthesized from 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride. 100 g (0.168

mol) of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride is suspended in 500 g of

glacial acetic acid at 60°C. To this suspension, 60 g (0.50 mol) of thionyl chloride is slowly

added. The reaction is allowed to proceed for 3 hours. After cooling, the resulting precipitate is

collected by filtration. The solid is washed first with acetic acid and then with water to yield the

desired product.

Step 1b: Amidation with 1-amino-2,3-propanediol

In a separate vessel, 370.4 g (0.58 mol) of 5-acetylamino-2,4,6-triiodo-1,3-benzenedicarboxylic

acid dichloride is dissolved in 741.0 g of dimethylacetamide (DMA). To this solution, 122.0 g

(1.20 mol) of 100% (w/w) triethylamine is added. A solution of 109.32 g (1.2 mol) of 1-amino-

2,3-propanediol in DMA is then added dropwise over two hours at a temperature of 0°C. The

reaction is maintained at 25°C for 7 hours to ensure completion. The precipitated triethylamine

hydrochloride is removed by filtration. The DMA is then distilled off under vacuum (12 mmHg)

at 92°C to yield the crude product, which would be a protected form of the target intermediate.

Route 2: Iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA)

This synthetic route involves the initial synthesis of the non-iodinated precursor, 5-amino-N,N'-

bis(2,3-dihydroxypropyl)isophthalamide (ABA), followed by an iodination step.
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Step 2: Iodination of ABA

In an industrial-scale synthesis, 754 kg (2.07 kmol) of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-

isophthalamide hydrochloride is dissolved in 2430 L of water at ambient temperature. The pH

of the solution is adjusted to approximately 3 using a 50% (w/w) aqueous sodium hydroxide

solution. The tri-iodination is carried out by adding a total of 6.37 kmol of iodine chloride in four

portions, while maintaining the reaction temperature between 65-80°C. Before each addition of

iodine chloride, the pH is readjusted to 2-3 with aqueous sodium hydroxide. Any excess iodine

chloride is subsequently quenched by the addition of 15-20 kg (0.08-0.10 kmol) of sodium

bisulphite. The pH is then adjusted to 4-6 with aqueous sodium hydroxide. For decolorization,

10 kg (0.06 kmol) of sodium dithionite is added to the process solution.[1]

Quantitative Data Summary
The following table summarizes the quantitative data extracted from the described synthetic

protocols for Iomeprol intermediate-1.

Parameter Route 1 (Amidation) Route 2 (Iodination)

Starting Material

5-acetylamino-2,4,6-triiodo-

1,3-benzenedicarboxylic acid

dichloride

5-amino-N,N'-bis(2,3-

dihydroxypropyl)isophthalamid

e hydrochloride (ABA)

Key Reagent 1-amino-2,3-propanediol Iodine chloride

Solvent Dimethylacetamide (DMA) Water

Reaction Temperature 0°C to 25°C 65°C to 80°C

Reaction Time 7 hours Not specified

pH Not specified 2 to 3

Yield
Not explicitly stated for the final

intermediate

73-81% (crude), 66-71%

(purified)[2]

Logical Workflow for the Synthesis of Iomeprol
Intermediate-1
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The following diagram illustrates the logical workflow for the two primary synthetic routes

leading to Iomeprol intermediate-1.

Route 1: Amidation Pathway

Route 2: Iodination Pathway
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Synthetic Routes to Iomeprol Intermediate-1.

This guide has detailed the primary synthetic pathways for Iomeprol intermediate-1, providing

both qualitative and quantitative insights into the manufacturing processes. The choice of a

particular synthetic route in an industrial setting would likely depend on factors such as the
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availability and cost of starting materials, reaction efficiency, and the ease of purification. For

researchers and drug development professionals, understanding these synthetic strategies is

crucial for process optimization and the development of new, more efficient methods for the

production of Iomeprol and other related contrast agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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